molecular formula C12H11Cl2N3O2 B6605011 2-[4-(2,5-dichlorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid CAS No. 2138533-95-4

2-[4-(2,5-dichlorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid

Cat. No.: B6605011
CAS No.: 2138533-95-4
M. Wt: 300.14 g/mol
InChI Key: YDNDXDCZZITITK-UHFFFAOYSA-N
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Description

2-[4-(2,5-dichlorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a dichlorophenyl group and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-dichlorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the triazole ring.

    Attachment of the Methylpropanoic Acid Moiety: The final step involves the esterification or amidation of the triazole derivative with a suitable methylpropanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-dichlorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-dichlorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and dichlorophenyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,5-dichlorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the triazole ring with the dichlorophenyl group and methylpropanoic acid moiety enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

2-[4-(2,5-dichlorophenyl)triazol-1-yl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-12(2,11(18)19)17-6-10(15-16-17)8-5-7(13)3-4-9(8)14/h3-6H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNDXDCZZITITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(N=N1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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